Metolachlor esa

Description

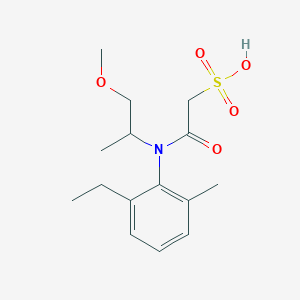

Structure

3D Structure

Properties

IUPAC Name |

2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5S/c1-5-13-8-6-7-11(2)15(13)16(12(3)9-21-4)14(17)10-22(18,19)20/h6-8,12H,5,9-10H2,1-4H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGKZVUEZXGYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037567 | |

| Record name | Metolachlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171118-09-5 | |

| Record name | Metolachlor ESA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171118-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metolachlor ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171118095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metolachlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2-Ethyl-6-methyl-phenyl)-(2-methoxy-1-methyl-ethyl)-carbamoyl]-methanesulfonic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOLACHLOR ETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25I8391P98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Metolachlor ESA for Analytical Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metolachlor ethanesulfonic acid (ESA) is a major degradation product of the widely used herbicide metolachlor.[1] Due to its prevalence in environmental samples, the availability of high-purity Metolachlor ESA analytical standards is crucial for accurate quantification and monitoring.[2] This document provides a comprehensive technical guide to the proposed synthesis of this compound for use as an analytical standard. The synthesis involves a nucleophilic substitution reaction on the parent metolachlor molecule. Detailed experimental protocols, a proposed reaction pathway, and a framework for the characterization of the final product are presented.

Introduction

Metolachlor, a chloroacetamide herbicide, is extensively used in agriculture for the control of grassy and broadleaf weeds.[2][3] In the environment, particularly in soil and aquatic systems, metolachlor undergoes degradation to form more polar and mobile metabolites, including this compound and Metolachlor Oxanilic Acid (OA).[1][2] The increased polarity of this compound makes it a significant environmental analyte, often detected in ground and surface water.[2][4] Consequently, robust and accurate analytical methods for its detection are paramount. These methods rely on the availability of well-characterized, high-purity analytical standards.

This guide outlines a proposed synthetic route for this compound, starting from the commercially available herbicide, metolachlor. The proposed synthesis is based on established chemical principles for the conversion of chloroalkanes to sulfonic acids.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved via a nucleophilic substitution reaction, where the chlorine atom of the chloroacetyl group in metolachlor is displaced by a sulfite ion. This is a variation of the Strecker sulfite alkylation. The resulting sulfonate salt is then acidified to yield the final ethanesulfonic acid product.

The overall proposed reaction is as follows:

Step 1: Sulfonation 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide (Metolachlor) reacts with sodium sulfite in an aqueous ethanol solution to form the sodium salt of this compound.

Step 2: Acidification The sodium salt of this compound is then treated with a strong acid, such as hydrochloric acid, to produce this compound.

Below is a DOT script for the visualization of this proposed synthesis pathway.

Experimental Protocols

The following are detailed, proposed methodologies for the key experiments in the synthesis of this compound.

Synthesis of this compound Sodium Salt

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 14.2 g (0.05 mol) of metolachlor.

-

Solvent and Reagent Addition: To the flask, add 100 mL of a 1:1 (v/v) mixture of ethanol and deionized water. While stirring, add 7.56 g (0.06 mol) of sodium sulfite.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain this temperature for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent will be removed under reduced pressure using a rotary evaporator. The resulting solid residue contains the this compound sodium salt and unreacted sodium sulfite.

Conversion to this compound and Purification

-

Dissolution: Dissolve the solid residue from the previous step in a minimum amount of deionized water.

-

Acidification: Slowly add 1 M hydrochloric acid dropwise to the solution while stirring until the pH of the solution is approximately 1-2. This will protonate the sulfonate salt to form the sulfonic acid.

-

Extraction: Transfer the acidified solution to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to obtain the high-purity analytical standard.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the expected product. The data for the synthesized this compound are target values for an analytical standard and would need to be confirmed by experimental analysis.

Table 1: Properties of Starting Material and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Metolachlor | C₁₅H₂₂ClNO₂ | 283.80 | Off-white to colorless liquid |

| This compound | C₁₅H₂₃NO₅S | 329.41 | Expected to be a white to off-white solid |

Table 2: Proposed Reaction Parameters and Expected Outcomes

| Parameter | Value |

| Molar Ratio (Metolachlor:Sodium Sulfite) | 1 : 1.2 |

| Reaction Temperature | 85-90 °C (Reflux) |

| Reaction Time | 8-12 hours |

| Expected Yield | To be determined experimentally |

| Purity (post-purification) | > 98% (Target for analytical standard) |

Characterization of this compound

To confirm the identity and purity of the synthesized this compound for use as an analytical standard, a comprehensive characterization is required. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule, particularly the sulfonic acid group.

-

Melting Point Analysis: To determine the melting point of the purified solid, which is a key physical property and indicator of purity.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis of this compound for analytical standards. The outlined procedure utilizes a straightforward and chemically sound nucleophilic substitution reaction. For any laboratory undertaking this synthesis, optimization of the reaction conditions and thorough characterization of the final product will be essential to ensure the quality and accuracy of the resulting analytical standard.

References

The Formation of Metolachlor ESA in Soil: A Deep Dive into the Core Mechanism

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chloroacetamide herbicide S-metolachlor is a widely used tool in modern agriculture for the management of annual grasses and small-seeded broadleaf weeds. However, its environmental fate, particularly the formation of its mobile and persistent ethanesulfonic acid (ESA) metabolite, is a subject of significant scientific interest. This technical guide provides a comprehensive overview of the core mechanisms driving the transformation of metolachlor into metolachlor ESA in the soil environment, compiling key data and experimental methodologies to support further research and development in this field.

The Biochemical Pathway: A Glutathione-Mediated Transformation

The primary route of metolachlor transformation in soil is microbial degradation.[1] This process is not typically a direct source of energy for the microorganisms but rather a cometabolic process.[1] The central mechanism involves the conjugation of metolachlor with the tripeptide glutathione (GSH), a reaction catalyzed by the enzyme glutathione S-transferase (GST).[2] This initial step is a crucial detoxification pathway, rendering the herbicide more water-soluble.

Following the initial conjugation, the metolachlor-glutathione conjugate undergoes a series of enzymatic modifications, analogous to the mercapturic acid pathway, to form this compound.[3][4] This multi-step process involves the sequential cleavage of the glutamate and glycine residues from the glutathione conjugate, followed by the oxidation of the cysteine conjugate.

Diagram of the Metolachlor to this compound Transformation Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of glutathione S-transferases in the detoxification of metolachlor in two maize cultivars of differing herbicide tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymes Involved in Processing Glutathione Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Transport of Metolachlor ESA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor is a widely used pre-emergent chloroacetanilide herbicide for controlling annual grasses and broadleaf weeds in various agricultural crops.[1] Upon its application, metolachlor undergoes microbial degradation in the soil, leading to the formation of several metabolites, with Metolachlor ethanesulfonic acid (Metolachlor ESA) and Metolachlor oxanilic acid (Metolachlor OA) being the most prominent.[2][3] this compound, in particular, has garnered significant attention from the scientific and regulatory communities due to its high polarity, water solubility, and persistence in the environment.[4][5] These characteristics contribute to its increased mobility in soil and its subsequent detection in groundwater and surface water, often at concentrations higher than the parent compound.[6][7] This technical guide provides an in-depth overview of the environmental fate and transport of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. This compound's high water solubility and polarity are key factors in its environmental mobility. A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C15H23NO5S | [4] |

| Molecular Weight | 329.4 g/mol | [8] |

| Water Solubility | 212,461 mg/L (at 20°C, pH 7) | [9] |

| Vapor Pressure | Data not available | [9] |

| Henry's Law Constant | Data not available | [9] |

| Predicted Density | 1.243 ± 0.06 g/cm³ | [10] |

| Predicted pKa | -0.44 ± 0.50 | [10] |

Environmental Fate

The fate of this compound in the environment is governed by a combination of transport and transformation processes. Its high water solubility and low sorption potential make it prone to leaching, while its resistance to degradation contributes to its persistence.

Degradation

This compound is known for its persistence in the environment. Microbial degradation is the primary pathway for the dissipation of its parent compound, metolachlor, and while this compound is a product of this process, it is more resistant to further breakdown.

Soil Degradation:

The half-life (DT50) of this compound in soil can be highly variable, depending on soil type, temperature, and moisture content. Studies have reported a wide range of DT50 values, indicating its potential for long-term persistence.

| Condition | Half-life (DT50) in Days | Reference |

| Aerobic Soil (Laboratory) | 27.2 to >1000 | [9] |

| Aerobic Soil (Estimated) | ~70 | |

| Anaerobic Soil | Data not available |

Aquatic Degradation:

In aquatic environments, both photolysis and biodegradation contribute to the degradation of this compound, although the process is generally slow.

| Condition | Half-life (DT50) in Days | Reference |

| Water (Photolysis & Biodegradation) | 100 - 200 | [6] |

| Water-Sediment System (Parent Metolachlor) | 8 (water phase), 34 (sediment) | [11] |

Sorption and Mobility

The mobility of a pesticide in soil is inversely related to its sorption to soil particles. Sorption is quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

This compound is significantly more mobile than its parent compound, metolachlor. This is attributed to its higher water solubility and lower affinity for soil organic matter.[3][5] Consequently, this compound has a high potential to leach through the soil profile and contaminate groundwater. While specific Kd and Koc values for this compound are not widely reported across a range of soil types, its lower sorption compared to metolachlor is a consistent finding. For context, reported Kd values for the parent S-metolachlor range from 1.3 to 8.7 L/kg.[12]

Experimental Protocols

Soil Sorption/Desorption Study (Batch Equilibrium Method - OECD 106)

This protocol outlines the determination of the soil adsorption/desorption characteristics of this compound using the batch equilibrium method, following the principles of OECD Guideline 106.[13][14][15]

Objective: To determine the adsorption distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) of this compound in various soil types.

Materials:

-

Analytical standard of this compound

-

Radiolabeled ¹⁴C-Metolachlor ESA (optional, for more accurate mass balance)

-

At least five different soil types with varying properties (pH, organic carbon content, texture)

-

0.01 M CaCl₂ solution

-

Centrifuge tubes with screw caps (e.g., 50 mL polypropylene)

-

Orbital shaker

-

Centrifuge

-

Liquid Scintillation Counter (LSC) if using radiolabeled material

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., MS/MS) for non-radiolabeled analysis

Procedure:

-

Preliminary Test (Tier 1):

-

Determine the optimal soil-to-solution ratio (e.g., 1:5, 1:10).

-

Establish the equilibration time by analyzing samples at various time points (e.g., 2, 4, 8, 24, 48 hours) to find when the concentration in the aqueous phase becomes constant.

-

Assess the stability of this compound and its adsorption to the test vessel walls.

-

-

Definitive Adsorption Test (Tier 2/3):

-

Prepare a stock solution of this compound in 0.01 M CaCl₂.

-

For each soil type, weigh an appropriate amount of air-dried, sieved (<2 mm) soil into duplicate centrifuge tubes.

-

Add a known volume of the this compound stock solution to each tube.

-

Securely cap the tubes and place them on an orbital shaker in the dark at a constant temperature (e.g., 20-25°C) for the predetermined equilibration time.

-

After equilibration, centrifuge the tubes at a speed sufficient to separate the solid and liquid phases (e.g., 3000 rpm for 20 minutes).

-

Carefully collect an aliquot of the supernatant (aqueous phase) for analysis.

-

Analyze the concentration of this compound in the supernatant using LSC or HPLC-MS/MS.

-

The amount of this compound adsorbed to the soil is calculated by subtracting the amount remaining in the solution from the initial amount added.

-

-

Desorption (Optional):

-

After the adsorption phase, decant the remaining supernatant.

-

Add a fresh volume of 0.01 M CaCl₂ (without this compound) to the soil pellet.

-

Resuspend the soil and shake for the same equilibration time.

-

Centrifuge and analyze the supernatant to determine the amount of desorbed this compound.

-

Data Analysis:

-

Calculate the adsorption coefficient Kd (L/kg):

-

Kd = (Cs / Cw)

-

Where Cs is the concentration of this compound in soil (mg/kg) and Cw is the concentration in water at equilibrium (mg/L).

-

-

Calculate the organic carbon-normalized adsorption coefficient Koc (L/kg):

-

Koc = (Kd / % Organic Carbon) * 100

-

Soil Degradation Study (Aerobic)

This protocol describes a laboratory study to determine the rate of aerobic degradation of this compound in soil.

Objective: To determine the aerobic soil degradation half-life (DT50) of this compound.

Materials:

-

Analytical standard of this compound

-

Radiolabeled ¹⁴C-Metolachlor ESA (recommended for metabolite identification)

-

Fresh, sieved (<2 mm) soil samples from representative agricultural areas

-

Incubation vessels that allow for aeration (e.g., flow-through systems or flasks with gas-permeable stoppers)

-

Trapping solutions for CO₂ (e.g., potassium hydroxide or sodium hydroxide) if using ¹⁴C-labeled compound

-

Analytical instrumentation (HPLC-MS/MS, LSC)

Procedure:

-

Soil Preparation and Treatment:

-

Adjust the moisture content of the soil to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Pre-incubate the soil in the dark at a constant temperature (e.g., 20°C) for several days to allow microbial activity to stabilize.

-

Apply a known amount of this compound (and/or ¹⁴C-Metolachlor ESA) to the soil and mix thoroughly to ensure uniform distribution.

-

-

Incubation:

-

Place the treated soil into the incubation vessels.

-

Incubate the samples in the dark at a constant temperature.

-

Maintain aerobic conditions by continuously passing humidified air over the soil surface or by using gas-permeable stoppers.

-

If using a flow-through system with ¹⁴C-Metolachlor ESA, pass the effluent air through trapping solutions to capture evolved ¹⁴CO₂.

-

-

Sampling and Analysis:

-

Collect soil samples in duplicate or triplicate at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water mixture).

-

Analyze the extracts for the concentration of this compound and any identified transformation products using HPLC-MS/MS or LSC.

-

Analyze the trapping solutions to quantify mineralization.

-

Data Analysis:

-

Plot the concentration of this compound remaining in the soil over time.

-

Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k).

-

Calculate the half-life DT50 :

-

DT50 = ln(2) / k

-

Visualizations

Metolachlor Degradation Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. Metolachlor | C15H22ClNO2 | CID 4169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. nj.gov [nj.gov]

- 8. Metolachlor ethanesulfonic acid | C15H23NO5S | CID 6426849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Metolachlor ethane sulfonic acid (Ref: CGA 354743) [sitem.herts.ac.uk]

- 10. Degradation of metolachlor in bare and vegetated soils and in simulated water‐sediment systems | Semantic Scholar [semanticscholar.org]

- 11. Degradation of metolachlor in bare and vegetated soils and in simulated water-sediment systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dissipation Kinetics, Leaching, and Ecological Risk Assessment of S-Metolachlor and Benfluralin Residues in Soil | MDPI [mdpi.com]

- 13. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 14. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 15. oecd.org [oecd.org]

An In-depth Technical Guide to the Toxicology and Ecotoxicology of Metolachlor ESA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor ethanesulfonic acid (ESA) is a major soil and water metabolite of the widely used chloroacetanilide herbicide, S-metolachlor. Due to its persistence and mobility in the environment, Metolachlor ESA is frequently detected in ground and surface water, raising concerns about its potential toxicological and ecotoxicological effects.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's impact on biological systems. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment.

While the toxicological profile of the parent compound, S-metolachlor, is well-characterized, data specifically for this compound are less extensive. Generally, studies indicate that this compound exhibits lower toxicity than its parent compound.[2][3] This reduced toxicity is often attributed to the replacement of the chloroacetyl group in metolachlor with a sulfonic acid group in ESA, which alters the molecule's biological reactivity.[2]

This guide summarizes available quantitative toxicity data, details relevant experimental protocols, and provides visual representations of key processes to facilitate a deeper understanding of the environmental fate and biological interactions of this significant herbicide metabolite.

Data Presentation

The following tables summarize the available quantitative data on the toxicology and ecotoxicology of this compound. It is important to note that data for this compound are limited compared to its parent compound, S-metolachlor.

Table 1: Mammalian Toxicology of this compound

| Test Type | Species | Route | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 | > 5,000 mg/kg | [2] |

| Acute Dermal Toxicity | Rat | Dermal | LD50 | > 2,000 mg/kg | [2] |

| Skin Sensitization | Guinea Pig | Dermal | - | Weak sensitizer | [2] |

| Subchronic Oral Toxicity (3 months) | Rat | Oral (diet) | NOAEL | ≥ 1,640 mg/kg/day | |

| Subchronic Oral Toxicity (3 months) | Dog | Oral | NOAEL | Not clearly established; some evidence of liver toxicity | [3] |

| Developmental Toxicity | Rat | Oral (gavage) | NOAEL | 1,000 mg/kg/day (highest dose tested) |

Table 2: Ecotoxicology of this compound (Data are limited)

| Test Type | Species | Endpoint | Value | Reference |

| Algal Growth Inhibition | Nitzschia nana | No observed effect | No toxic effect up to 75 mg/L | |

| Algal Growth Inhibition | Microalgal species | No observed effect | No toxic effect up to 500 µg/L |

Note: The majority of available ecotoxicological data pertains to the parent compound, S-metolachlor. The data for this compound is sparse, highlighting a need for further research in this area.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological and ecotoxicological studies. The following sections outline typical experimental protocols relevant to the data presented.

Mammalian Toxicity Testing

Subchronic Oral Toxicity Study in Rodents (90-Day Study) - Based on OECD Guideline 408

A subchronic oral toxicity study in rodents is designed to evaluate the adverse effects of a substance administered orally in repeated doses over a 90-day period.

-

Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains) are used. Animals are randomly assigned to control and treatment groups, with an equal number of males and females in each group.

-

Administration of the Test Substance: this compound is typically administered via the diet, drinking water, or by gavage. For dietary administration, the test substance is mixed into the feed at various concentrations.

-

Dose Levels: At least three dose levels are used, along with a control group that receives the vehicle (e.g., untreated diet) only. Dose levels are selected based on the results of acute toxicity and range-finding studies. The highest dose should induce toxic effects but not mortality.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.

-

Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical biochemistry analysis to assess effects on blood cells and organ function (e.g., liver and kidney). Urine samples may also be collected for urinalysis.

-

Pathology: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and major organs are weighed. Tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from the lower-dose groups may also be examined if treatment-related effects are observed in the high-dose group.

Ecotoxicological Testing

Algal Growth Inhibition Test - Based on OECD Guideline 201

This test assesses the effects of a substance on the growth of freshwater microalgae.

-

Test Organism: A rapidly growing species of green algae, such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus, is used.

-

Culture Conditions: The algae are cultured in a nutrient-rich medium under controlled conditions of temperature, light, and pH.

-

Test Procedure: A series of test solutions with different concentrations of this compound are prepared. A known density of algal cells is added to each test solution and to a control solution (without the test substance).

-

Incubation: The test cultures are incubated for 72 hours under constant illumination and temperature.

-

Measurement of Growth: Algal growth is measured at 24, 48, and 72 hours. This can be done by measuring cell counts, biomass, or a surrogate parameter like chlorophyll fluorescence.

-

Data Analysis: The growth rate and yield are calculated for each concentration. The data are then used to determine the EC50 (the concentration that causes a 50% reduction in growth) and the No Observed Effect Concentration (NOEC).

Analytical Methods

Analysis of this compound in Water Samples - Based on EPA Methods

Accurate quantification of this compound in environmental samples is essential for exposure assessment. A common method involves Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]

-

Sample Preparation: A water sample is passed through an SPE cartridge (e.g., Oasis HLB). The cartridge retains the analyte of interest while allowing interfering substances to pass through.

-

Elution: The this compound is then eluted from the cartridge using a small volume of an organic solvent, such as methanol.

-

Concentration: The eluate is concentrated to a smaller volume, often using a gentle stream of nitrogen.

-

Analysis by LC-MS/MS: The concentrated extract is injected into an LC-MS/MS system. The liquid chromatography component separates the this compound from other compounds in the extract. The tandem mass spectrometry component provides highly selective and sensitive detection and quantification of the target analyte.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the toxicology and ecotoxicology of this compound.

Signaling Pathways and Molecular Mechanisms

Information specifically detailing the signaling pathways and molecular mechanisms of toxicity for this compound is currently limited in the scientific literature. The primary mechanism of action of the parent compound, S-metolachlor, is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in plants.[6] This leads to a disruption of cell division and growth.

In non-target organisms, studies on the parent compound, metolachlor, have suggested potential effects on cell cycle progression in human liver cells, possibly through alterations in retinoblastoma protein levels.[7] However, it is crucial to note that this compound is significantly less toxic than its parent compound. The replacement of the chlorine atom with a sulfonic acid group is thought to reduce its biological reactivity.[2] Therefore, it is plausible that this compound does not interact with cellular signaling pathways to the same extent or through the same mechanisms as S-metolachlor.

Further research, including toxicogenomic and proteomic studies, is necessary to elucidate the specific molecular interactions and signaling pathways that may be affected by this compound exposure in various organisms.

Conclusion

This compound is a persistent and mobile metabolite of the herbicide S-metolachlor, leading to its widespread presence in the environment. The available toxicological data indicate that this compound has a low order of acute and subchronic toxicity in mammals. Ecotoxicological data for this compound are sparse, but existing studies suggest a significantly lower toxicity compared to the parent S-metolachlor.

This guide has provided a summary of the current knowledge, including quantitative toxicity data, standardized experimental protocols, and visualizations of relevant processes. The significant data gaps, particularly in the ecotoxicology of this compound and its specific molecular mechanisms of action, underscore the need for further research to fully understand the environmental risks associated with this herbicide metabolite. This information is vital for conducting comprehensive risk assessments and for the development of effective environmental monitoring and management strategies.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. uaiasi.ro [uaiasi.ro]

- 3. primacyt.com [primacyt.com]

- 4. researchgate.net [researchgate.net]

- 5. cdpr.ca.gov [cdpr.ca.gov]

- 6. Dissipation of S-metolachlor in plant and soil and effect on enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Metolachlor ESA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Metolachlor ethanesulfonic acid (ESA), a major environmental transformation product of the widely used herbicide metolachlor. This document details the core degradation processes, identifies key byproducts, presents quantitative data on degradation kinetics, and outlines detailed experimental protocols for the analysis of these compounds.

Introduction

Metolachlor is a pre-emergent chloroacetanilide herbicide used extensively in agriculture to control annual grasses and broadleaf weeds. Due to its widespread application, metolachlor and its degradation products are frequently detected in soil and water systems. Metolachlor ESA is one of the two primary and most persistent metabolites, alongside metolachlor oxanilic acid (OA).[1] Understanding the degradation pathways and byproducts of this compound is crucial for assessing its environmental fate, ecotoxicological impact, and potential risks to human health.

Degradation Pathways of Metolachlor

The transformation of metolachlor in the environment is primarily driven by two processes: microbial degradation and photolysis.[2] These pathways lead to the formation of more polar and often less toxic compounds, including this compound.

Microbial Degradation

Microbial activity is the principal mechanism for metolachlor degradation in soil.[3] This process is largely a cometabolic event, where microorganisms degrade the herbicide without using it as a primary energy source. However, some microbes have been shown to mineralize metolachlor, utilizing it as a carbon source.

The initial and critical step in the microbial transformation of metolachlor to its ESA and OA metabolites is the dechlorination of the parent molecule. This is often followed by the addition of a functional group. The formation of this compound involves the replacement of the chlorine atom with a sulfonic acid group.

Several microbial species have been identified as capable of degrading metolachlor, including fungi such as Aspergillus flavus, Aspergillus terricola, and Phanerochaete chrysosporium, as well as various bacteria.[4][5] The enzymatic detoxification in some organisms, such as maize, involves glutathione S-transferases (GSTs), which catalyze the conjugation of glutathione to the chlorinated acetyl group of metolachlor, a key step in its detoxification.[6][7][8]

dot

Photodegradation

Photodegradation, or photolysis, is another significant pathway for the breakdown of metolachlor, particularly in aqueous environments and on soil surfaces.[2][9] This process involves the degradation of the molecule by sunlight. The primary photochemical reaction is the cleavage of the carbon-chlorine (C-Cl) bond.[10]

The photodegradation of metolachlor can proceed through both direct and indirect photolysis. Direct photolysis occurs when the metolachlor molecule itself absorbs light energy. Indirect photolysis is mediated by other substances in the water, such as dissolved organic matter (DOM) and nitrates, which absorb light and produce reactive species like hydroxyl radicals that then degrade the metolachlor.[11] The presence of DOM can sometimes inhibit photolysis, while nitrates can accelerate it.[4]

Photodegradation of metolachlor leads to a variety of byproducts resulting from reactions such as dehalogenation, hydroxylation, and cyclization.[10] While this compound is primarily a microbial degradation product, photolytic pathways can contribute to the overall transformation of metolachlor in the environment, leading to a complex mixture of degradates.

dot

Key Byproducts of Metolachlor Degradation

The most significant and frequently detected degradation products of metolachlor in the environment are this compound and Metolachlor OA.

-

Metolachlor Ethanesulfonic Acid (ESA): This is a major metabolite formed through the replacement of the chlorine atom with a sulfonic acid group, primarily via microbial degradation. It is more polar and mobile in soil than the parent compound.[12]

-

Metolachlor Oxanilic Acid (OA): This is another major metabolite formed through further oxidation. Similar to ESA, it is more polar than metolachlor.

Quantitative Data on Metolachlor Degradation

The rate of metolachlor degradation is influenced by various environmental factors, including soil type, organic matter content, temperature, and moisture. The persistence of a pesticide is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

| Matrix | Condition | Metolachlor Half-life (DT50) | Reference(s) |

| Soil | Field studies | 15 to 70 days | [5][13] |

| Soil | Laboratory, 10°C | 64.8 days | [3] |

| Soil | Laboratory, 25°C | 26.3 days | [3] |

| Soil | Laboratory, 35°C | 23.7 days | [3] |

| Soil | Varying moisture (20-80%) | 28.8 to 66.7 days | [14] |

| Soil | Sterilized vs. Unsterilized | 126-136 days (sterile) vs. 38-50 days (unsterile) | [3] |

| Water | Aquatic mesocosm | 33.0 to 46.2 days | [15] |

| Water | Sunlight photolysis (summer) | 22 days | [2] |

| Water | Sunlight photolysis (winter) | 205 days | [2] |

Table 1: Half-life of Metolachlor under Various Environmental Conditions.

The formation of this compound and OA also varies with conditions. In one field study, alachlor ESA (a related compound) was formed at a faster rate and at higher concentrations than this compound, which corresponded to the shorter half-life of alachlor compared to metolachlor.[12][16]

Experimental Protocols for Analysis

The standard analytical approach for the determination of metolachlor and its degradates in environmental samples involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]

Analysis of Metolachlor and its Degradates in Water

This protocol is a generalized procedure based on established methods.[17][18]

1. Sample Preparation and Extraction:

- Measure a 50 mL aliquot of the water sample.

- Condition an Oasis HLB solid-phase extraction (SPE) cartridge (e.g., 0.2 g) by passing 10 mL of methanol followed by 20 mL of deionized water.

- Pass the 50 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL per minute.

- Rinse the cartridge with 10 mL of deionized water.

- Dry the cartridge by applying a vacuum for approximately 5 minutes.

- Elute the analytes with 10 mL of methanol into a 15 mL conical tube.

2. Sample Concentration and Reconstitution:

- Evaporate the methanol eluate to approximately 0.4 mL under a gentle stream of nitrogen at 40-45°C.

- Adjust the volume to 0.5 mL with methanol, then add 0.5 mL of water to achieve a final volume of 1.0 mL.

3. LC-MS/MS Analysis:

- Transfer the final extract to an autosampler vial.

- Inject the sample into an LC-MS/MS system.

- LC Conditions (Example):

- Column: C18 reverse-phase column.

- Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

- Flow Rate: 0.2-0.4 mL/min.

- MS/MS Conditions (Example):

- Ionization Mode: Electrospray Ionization (ESI), positive mode for the parent compound and negative mode for ESA and OA degradates.

- Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for each analyte.

dot

Analysis of Metolachlor and its Degradates in Soil

This protocol is a generalized procedure based on established methods.[19]

1. Sample Extraction:

- Weigh 10 g of homogenized soil into an extraction vessel.

- Add 75 mL of an extraction solvent (e.g., 70% methanol in water with 1% ammonium hydroxide).

- Shake the mixture mechanically for a specified time (e.g., 30 minutes).

- Centrifuge and filter the extract. Repeat the extraction on the soil pellet.

- Combine the extracts.

2. Extract Cleanup and Concentration:

- Remove the methanol from the extract using rotary evaporation.

- Acidify the remaining aqueous extract.

- Pass the acidified extract through a conditioned SPE cartridge (e.g., ENV).

- Wash the SPE cartridge with acidified water.

- Elute the analytes with a suitable solvent (e.g., methanol with ammonium hydroxide).

- Evaporate the eluate and reconstitute in a solvent compatible with the LC mobile phase.

3. LC-MS/MS Analysis:

- The LC-MS/MS analysis is performed similarly to the water analysis, with potential adjustments to the chromatographic gradient to account for matrix effects.

dot

Conclusion

The degradation of metolachlor in the environment is a complex process governed by both microbial and photolytic pathways, leading to the formation of persistent metabolites such as this compound and OA. The rate of this degradation is highly dependent on environmental conditions. The analytical methods outlined in this guide, primarily SPE followed by LC-MS/MS, provide sensitive and reliable means for monitoring these compounds in soil and water. A thorough understanding of these degradation pathways and the ability to accurately quantify the parent compound and its byproducts are essential for effective environmental risk assessment and management.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of glutathione S-transferases in the detoxification of metolachlor in two maize cultivars of differing herbicide tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced activity of glutathione S-transferases and other metabolic genes confer resistance to S-metolachlor in Abutilon theophrasti Medic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface water and associated C and N isotope fractionation - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 12. Formation and transport of the sulfonic acid metabolites of alachlor and metolachlor in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ars.usda.gov [ars.usda.gov]

- 14. researchgate.net [researchgate.net]

- 15. The role of glutathione S-transferases in the detoxification of some organophosphorus insecticides in larvae and pupae of the yellow mealworm, Tenebrio molitor (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdpr.ca.gov [cdpr.ca.gov]

- 19. epa.gov [epa.gov]

Physical and chemical properties of Metolachlor ESA

An In-depth Technical Guide on the Physical and Chemical Properties of Metolachlor ESA

Introduction

Metolachlor ethanesulfonic acid (ESA) is a major degradation product of the widely used chloroacetanilide herbicide, metolachlor.[1][2] As a polar metabolite, this compound exhibits greater water solubility and mobility in the environment compared to its parent compound, leading to its frequent detection in surface and groundwater.[1][3] Understanding the distinct physical and chemical properties of this compound is crucial for environmental monitoring, toxicological assessment, and the development of effective water treatment methodologies.[1] This guide provides a comprehensive overview of these properties, along with the experimental protocols used for their determination, targeted at researchers and professionals in drug development and environmental science.

Physical and Chemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound and its sodium salt. These values have been compiled from various scientific and regulatory databases.

| Property | Value | Remarks | Source(s) |

| IUPAC Name | 2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonic acid | [4] | |

| Synonyms | Metolachlor ethane sulfonic acid, CGA 354743 | [4][5] | |

| Molecular Formula | C15H23NO5S | [1][4] | |

| Molecular Weight | 329.4 g/mol | [4] | |

| Melting Point | -17 °C | [5] | |

| Water Solubility | 212,461 mg/L | at 20 °C, pH 7 | [5] |

| Octanol-Water Partition Coefficient (log P) | -1.89 | Calculated at 20 °C, pH 7 | [5] |

| Dissociation Constant (pKa) | -0.44 ± 0.50 | Predicted | [6] |

| Density | 1.243 ± 0.06 g/cm³ | Predicted | [6] |

| Vapor Pressure | Not Available | [5] | |

| Henry's Law Constant | Not Available | [5] | |

| Appearance | Data not available | The sodium salt is described as White to Off-White. | [1] |

| Stability | The sodium salt is noted to be hygroscopic. | [6] |

Properties for this compound Sodium Salt (CAS: 171118-09-5):

| Property | Value | Remarks | Source(s) |

|---|---|---|---|

| Molecular Formula | C15H22NO5S.Na | [6] |

| Molecular Weight | 351.397 g/mol | |[6] |

Experimental Protocols

Detailed methodologies are essential for the accurate quantification and characterization of this compound. The most common analytical approach involves sample preparation by solid-phase extraction (SPE) followed by analysis using liquid chromatography-tandem mass spectrometry (LC/MS/MS).

Protocol 1: Determination of this compound in Water Samples

This protocol is a generalized procedure based on methods published by analytical chemistry labs and regulatory agencies.[7][8][9]

1. Principle: A known volume of a water sample is passed through a solid-phase extraction (SPE) cartridge. This compound is retained on the sorbent material while interferences are washed away. The analyte is then eluted with an organic solvent, concentrated, and analyzed by LC/MS/MS.[8][9]

2. Apparatus and Reagents:

-

Solid Phase Extraction (SPE) Vacuum Manifold

-

Nitrogen Evaporator

-

15 mL Graduated Conical Test Tubes

-

Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC/MS/MS)

-

Methanol (HPLC or pesticide grade)

-

Water (MS grade)

-

Acetonitrile (HPLC grade)

-

This compound analytical standard

3. Sample Preparation and Solid-Phase Extraction (SPE): a. Measure a 50 mL aliquot of the water sample.[7][8] b. Condition the SPE cartridge (e.g., C18) according to the manufacturer's instructions, typically involving sequential washing with methanol and water. c. Pass the 50 mL water sample through the conditioned SPE cartridge at a controlled flow rate.[8] d. Wash the cartridge with MS-grade water to remove any remaining polar impurities. e. Dry the cartridge thoroughly by applying a vacuum for several minutes.[9] f. Elute the retained this compound from the cartridge using a small volume of methanol (e.g., 10 mL) into a 15 mL conical tube.[9]

4. Sample Concentration and Reconstitution: a. Evaporate the methanol eluate to near dryness (approximately 0.4-0.5 mL) under a gentle stream of nitrogen in a water bath set to 40-45 °C.[8][9] b. Reconstitute the concentrated extract to a final volume of 1.0 mL using a solvent mixture compatible with the LC mobile phase, such as 1:1 methanol:water or 10:90 acetonitrile:water.[9][10] c. Vortex the sample to ensure homogeneity and transfer it to an autosampler vial for analysis.

5. Instrumental Analysis (LC/MS/MS): a. Chromatographic Separation: Perform separation using a C8 or C18 reversed-phase column (e.g., 2.1 x 50 mm, 5-µm particle size).[10] A typical mobile phase consists of a gradient of water and acetonitrile or methanol. b. Mass Spectrometric Detection: Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode for the detection of ESA degradates.[7][10] c. Quantification: Monitor the specific precursor-to-product ion transitions for this compound. Create a calibration curve using a series of external standards of known concentrations to quantify the analyte in the samples. The method limit of quantification is typically around 0.10 ppb.[7][10]

Visualizations

Metabolic Pathway of Metolachlor

The following diagram illustrates the environmental transformation of the parent herbicide Metolachlor into its primary metabolites, this compound and Metolachlor Oxanilic Acid (OA).

Caption: Transformation of Metolachlor to its ESA and OA metabolites.

Experimental Workflow for this compound Analysis

This diagram outlines the sequential steps involved in the analytical determination of this compound in an environmental water sample.

Caption: Workflow for the analysis of this compound in water.

References

- 1. CAS 171118-09-5: this compound | CymitQuimica [cymitquimica.com]

- 2. health.state.mn.us [health.state.mn.us]

- 3. mdpi.com [mdpi.com]

- 4. Metolachlor ethanesulfonic acid | C15H23NO5S | CID 6426849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metolachlor ethane sulfonic acid (Ref: CGA 354743) [sitem.herts.ac.uk]

- 6. Cas 171118-09-5,this compound Na-salt, Pestanal | lookchem [lookchem.com]

- 7. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdpr.ca.gov [cdpr.ca.gov]

- 9. cdpr.ca.gov [cdpr.ca.gov]

- 10. pubs.acs.org [pubs.acs.org]

Metolachlor ESA: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of Metolachlor Ethane Sulfonic Acid (ESA), a significant metabolite of the widely used herbicide metolachlor. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed information on its chemical properties, analytical methodologies, environmental fate, and toxicological profile.

Chemical and Physical Properties

Metolachlor ESA is a primary degradation product of the herbicide metolachlor. Understanding its fundamental chemical and physical characteristics is crucial for its detection and toxicological assessment.

| Property | Value | Reference |

| CAS Number | 171118-09-5 | [1][2] |

| Molecular Formula | C15H22NNaO5S (Sodium Salt) | |

| Molecular Weight | 351.397 g/mol (Sodium Salt) | [1] |

| Synonyms | Metolachlor ethane sulfonic acid, CGA 354743 |

Analytical Methodology: Detection in Water Samples

The reliable detection and quantification of this compound in environmental samples, particularly water, are essential for monitoring its presence and assessing potential risks. A validated method utilizing Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely accepted approach.[3]

Experimental Protocol: SPE and LC-MS/MS Analysis

This protocol outlines the key steps for the analysis of this compound in water samples.

2.1.1. Sample Preparation: Solid Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

-

Loading: Load 50 mL of the water sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 10 mL of deionized water to remove interfering substances.

-

Elution: Elute the retained this compound from the cartridge using 10 mL of methanol.

-

Concentration: Evaporate the methanol eluate to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of 10:90 (v/v) acetonitrile/water for LC-MS/MS analysis.[2][3]

2.1.2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion.

-

Experimental Workflow

The following diagram illustrates the workflow for the analysis of this compound in water samples.

Environmental Fate and Degradation

Metolachlor, upon its release into the environment, undergoes microbial degradation, leading to the formation of more polar and mobile metabolites, including this compound and Metolachlor Oxanilic Acid (OA).[4] This transformation is a critical aspect of its environmental fate.

Degradation Pathway

The primary degradation pathway of metolachlor involves the substitution of the chlorine atom with a sulfonic acid group, resulting in the formation of this compound.

Toxicological Profile

The toxicological assessment of this compound is crucial for understanding its potential health effects. Studies have been conducted on various animal models to determine its acute and subchronic toxicity.

Summary of Toxicological Data

| Study Type | Species | Key Findings | Reference |

| Acute Oral Toxicity | Rat | Low acute toxicity, with an LD50 > 5000 mg/kg. | [5] |

| Subchronic Oral Toxicity | Rat | No adverse effects observed at doses up to 1000 mg/kg/day over 90 days. | [5] |

| Subchronic Oral Toxicity | Dog | No adverse effects observed at doses up to 500 mg/kg/day over 90 days. | [6] |

| Developmental Toxicity | Rat | No evidence of developmental toxicity at doses up to 1000 mg/kg/day. | [5] |

Key Toxicological Insights:

-

This compound exhibits significantly lower toxicity compared to its parent compound, metolachlor.[5]

-

The primary route of elimination is through feces, with limited absorption from the gastrointestinal tract.[5]

-

No evidence of mutagenic or carcinogenic potential has been reported in available studies.[6]

References

Metolachlor ESA in the Environment: A Technical Review of its Occurrence, Analysis, and Fate

An in-depth examination of the prevalence, detection methodologies, and environmental pathways of Metolachlor ethanesulfonic acid (ESA), a primary and persistent degradate of the widely used herbicide Metolachlor.

Metolachlor, a pre-emergent herbicide extensively used in agriculture to control grasses and broadleaf weeds in crops like corn and soybeans, undergoes transformation in the environment, leading to the formation of several degradation products. Among these, Metolachlor ethanesulfonic acid (ESA) and Metolachlor oxanilic acid (OXA) are the most significant.[1] This technical guide provides a comprehensive literature review on the occurrence of Metolachlor ESA in various environmental compartments, details the analytical protocols for its detection, and visualizes its formation and analytical workflow.

Widespread Occurrence in Water Resources

This compound is frequently detected in both groundwater and surface water, often at higher concentrations and with greater frequency than the parent compound.[2][3] This is attributed to its higher mobility and persistence in the environment.[4][5]

Studies conducted across various regions have consistently reported the presence of this compound. For instance, in Minnesota, this compound was detected in 74% of surface water samples and 83% of groundwater monitoring well samples in 2016. Similarly, in France, the frequent detection of Metolachlor metabolites, including ESA, at concentrations exceeding quality standards in drinking water has led to considerations for restricting the use of S-metolachlor to preserve groundwater quality. Research in New York has also documented the presence of Metolachlor and its metabolites in groundwater, tile-drain discharge, and surface water.[6]

The transport of this compound into water bodies is influenced by several factors. Agricultural runoff is a primary contributor to surface water contamination. Furthermore, this compound can move through the soil and enter groundwater.[2] Studies have shown that these degradates can be transported deep into the soil, with detections at depths of 75-90 cm, whereas the parent herbicide was not detected at these depths.[4] The input dynamics into surface water can differ, with a significant portion of the yearly load of this compound in some lakes attributed to groundwater recharge, while the parent Metolachlor's load is more linked to event-driven runoff.[3][5]

Quantitative Data on this compound Occurrence

The following tables summarize the quantitative data on this compound concentrations as reported in the cited literature.

| Location | Water Source | Detection Frequency | Maximum Concentration (µg/L) | Year of Study | Reference |

| Minnesota, USA | Surface Water | 74% | 4.21 | 2016 | [2] |

| Minnesota, USA | Groundwater (Monitoring Wells) | 83% | 16.9 | 2016 | [2] |

| Minnesota, USA | Community Public Water Supply Wells (Source Water) | 63% (68 of 108 samples) | 3.69 | 2015 | [2] |

| California, USA | Well Water | - | 20.2 | 2001-2015 | [7] |

| Various, USA | Groundwater (Agricultural Settings) | 17% | 32.8 | Published 2003 | [8] |

| Various, USA | Surface Water (Agricultural Areas) | 82.74% | 77.6 | Published 2003 | [8] |

Note: µg/L is equivalent to parts per billion (ppb).[2]

Analytical Methodologies for Detection

The accurate detection and quantification of this compound in environmental samples are crucial for monitoring its prevalence and assessing potential risks. The standard analytical approach involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC/MS/MS).[9][10][11][12]

Detailed Experimental Protocol: Water Sample Analysis

The following protocol is a synthesized representation of the methodologies described in the cited literature for the analysis of Metolachlor and its degradates in water.[9][10][11][12]

1. Sample Preparation and Solid-Phase Extraction (SPE)

-

A 50 mL aliquot of the water sample (groundwater or surface water) is measured.[9][10][12]

-

The sample is passed through a C-18 or Oasis HLB solid-phase extraction cartridge (0.2 g).[9][10][12]

-

The cartridge is rinsed with water to remove interfering substances.[10][12]

-

The analytes, including this compound, are eluted from the cartridge using a solvent, typically methanol or a methanol/water mixture (e.g., 80/20 v/v).[9][10][12]

2. Eluate Concentration and Reconstitution

-

The eluate is concentrated to a small volume (e.g., < 1.0 mL or approximately 0.4 mL) using a gentle stream of nitrogen and a water bath at around 40-45 °C.[9][10][12]

-

The concentrated extract is then reconstituted to a final volume (e.g., 1.0 mL) with a specific mobile phase composition, such as 10/90 acetonitrile/water or by adding water to the methanol extract.[9][10][12]

3. Instrumental Analysis: LC/MS/MS

-

The final extract is analyzed using liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS).[9][10][12]

-

The analysis is performed in negative ion mode for the ESA and OA degradates.[9][11]

-

Specific precursor and product ion pairs are monitored for each analyte to ensure accurate identification and quantification.[9][11]

-

Method detection limits (MDL) and limits of quantification (LOQ) are typically in the low parts-per-billion range, for example, an LOQ of 0.10 ppb and an MDL of 0.05 ppb have been reported.[9][10]

Visualizing Pathways and Processes

Diagrams illustrating the degradation pathway of Metolachlor and the analytical workflow provide a clear visual representation of these complex processes.

References

- 1. researchgate.net [researchgate.net]

- 2. health.state.mn.us [health.state.mn.us]

- 3. Input dynamics and fate in surface water of the herbicide metolachlor and of its highly mobile transformation product metolachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usgs.gov [usgs.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdpr.ca.gov [cdpr.ca.gov]

- 8. epa.gov [epa.gov]

- 9. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdpr.ca.gov [cdpr.ca.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdpr.ca.gov [cdpr.ca.gov]

Chirality and Enantiomeric Forms of Metolachlor ESA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metolachlor, a widely used chloroacetamide herbicide, is a chiral compound that has seen a market shift from a racemic mixture to an enantiomerically enriched form, S-metolachlor, due to its enhanced herbicidal activity. This transition has significant implications for its environmental fate and toxicological profile. A primary and persistent metabolite of metolachlor in the environment is metolachlor ethane sulfonic acid (ESA). The chirality of the parent compound is retained during its transformation to metolachlor ESA, making the study of its enantiomeric forms crucial for understanding its environmental behavior, transport, and potential biological effects. This technical guide provides a comprehensive overview of the chirality of metolachlor and its ESA metabolite, detailing experimental protocols for their enantioselective analysis, presenting quantitative data on their environmental occurrence, and illustrating key pathways and workflows.

Introduction to the Chirality of Metolachlor and its Metabolites

Metolachlor possesses two chiral elements: an asymmetrically substituted carbon atom (C1') and a chiral axis arising from restricted rotation around the N-aryl bond. This results in the existence of four stable stereoisomers: (aS,1'S), (aR,1'S), (aS,1'R), and (aR,1'R).[1][2] The herbicidal activity of metolachlor is primarily attributed to the S-enantiomers.[3] Consequently, the agricultural industry has largely transitioned from using racemic metolachlor (a 1:1 mixture of S- and R-enantiomers) to S-metolachlor, a formulation enriched with the more active S-isomers (typically around 88%).[4]

Metolachlor undergoes microbial degradation in the environment, leading to the formation of several metabolites. The most prominent and persistent of these are metolachlor ethane sulfonic acid (MESA) and metolachlor oxanilic acid (MOXA).[5] The formation of these metabolites occurs through the displacement of the chlorine atom by glutathione, followed by further enzymatic transformations.[6] Crucially, the stereochemistry of the parent metolachlor molecule is preserved during the formation of MESA and MOXA.[5] This conservation of chirality means that the enantiomeric composition of MESA in environmental samples can provide insights into the historical use of racemic versus S-enriched metolachlor formulations and can even be used as a tool for dating groundwater.[7]

Data Presentation: Enantiomeric Composition of Metolachlor and this compound in Environmental Samples

The shift from racemic to S-enriched metolachlor has led to a corresponding change in the enantiomeric composition of metolachlor and its metabolites in the environment. The enantiomeric fraction (EF) or enantiomer excess (EE) are common metrics used to quantify this composition. The enantiomer excess is defined as the excess of the 1'S- over the 1'R-isomers. The following tables summarize quantitative data on the enantiomeric composition of metolachlor and the detection of its metabolites in various environmental matrices.

| Sample Type | Location | Year | Enantiomer Excess (EE) of Metolachlor | Citation |

| Surface Water (Lake) | Switzerland | pre-1998 | ≈ 0 | |

| Surface Water (Lake) | Switzerland | 1998 | up to 0.25 | |

| Surface Water (Lake) | Switzerland | 1999 | up to 0.64 |

| Environmental Matrix | Location | Year | Maximum Concentration of this compound (µg/L) | Detection Frequency | Citation |

| Surface Water | Minnesota, USA | 2016 | 4.21 | 74% | [8] |

| Groundwater (Monitoring Wells) | Minnesota, USA | 2016 | 16.9 | 83% | [8] |

| Groundwater (Community Public Water Supply Wells) | Minnesota, USA | 2015 | 3.69 | 63% | [8] |

| Surface Water | Wisconsin, USA | 2021 | Not specified | 96% | [7] |

Experimental Protocols for Enantioselective Analysis

The accurate determination of the enantiomeric forms of metolachlor and its ESA metabolite requires specialized analytical techniques capable of chiral separation. The following sections detail the key experimental protocols for sample preparation and analysis.

Sample Preparation: Solid-Phase Extraction (SPE) of Water Samples

A common method for extracting and concentrating metolachlor and its polar metabolites from water samples is solid-phase extraction.

Protocol:

-

Sample Preparation: Measure a 50 mL aliquot of the water sample.[9]

-

Cartridge Conditioning: Use an Oasis HLB SPE cartridge (0.2 g). Pre-condition the cartridge by passing 10 mL of methanol followed by 20 mL of deionized water.[9]

-

Sample Loading: Pass the 50 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL per minute.[9]

-

Cartridge Rinsing: Rinse the cartridge with 10 mL of deionized water to remove interfering substances.[9]

-

Drying: Apply a vacuum for approximately 5 minutes to remove excess water from the cartridge.[9]

-

Elution: Elute the retained analytes from the cartridge with 10 mL of methanol.[9]

-

Concentration: Evaporate the methanol eluate to approximately 0.4 mL under a gentle stream of nitrogen at 40-45 °C.[9]

-

Reconstitution: Adjust the final volume of the extract to 1.0 mL with an appropriate solvent mixture (e.g., 0.5 mL of water and 0.5 mL of methanol) for subsequent analysis.[9]

Enantioselective Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the separation and quantification of chiral compounds. The use of a chiral stationary phase is essential for the separation of enantiomers.

LC-MS/MS Conditions for Metolachlor Enantiomers:

-

Chromatographic Column: A chiral stationary phase based on cellulose tris(3,5-dimethylphenyl carbamate) is effective for separating metolachlor enantiomers.[10]

-

Mobile Phase: A typical mobile phase consists of an isocratic or gradient mixture of organic solvents like methanol or acetonitrile and water, often with additives like ammonium formate or formic acid to improve ionization.

-

Ionization Source: Atmospheric pressure chemical ionization (APCI) in positive ion mode can be used.[10]

-

Mass Spectrometry: A triple quadrupole mass spectrometer is used in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Enantioselective Analysis by Capillary Zone Electrophoresis (CZE)

CZE is an alternative technique for the chiral separation of the polar metabolites, MESA and MOXA.

CZE Conditions for this compound and OXA Enantiomers:

-

Chiral Selector: Gamma-cyclodextrin (γ-CD) is used as a chiral selector in the background electrolyte.[10]

-

Background Electrolyte: An optimal background electrolyte consists of a borate buffer at pH 9 containing 20% (v/v) methanol and 2.5% (w/v) γ-CD.[10]

-

Capillary Temperature: A temperature of 15 °C is maintained for maximum resolution.[10]

-

Applied Voltage: A high voltage of 30 kV is applied for separation.[10]

Visualizations: Pathways and Workflows

Chemical Structures of Metolachlor Enantiomers

Caption: The four stereoisomers of metolachlor.

Metabolic Pathway of S-Metolachlor

Caption: Simplified metabolic pathway of S-metolachlor.

Experimental Workflow for Enantioselective Analysis

Caption: Workflow for enantioselective analysis.

Conclusion

The chirality of metolachlor and its primary metabolite, this compound, is a critical factor in understanding the environmental behavior and potential risks associated with this widely used herbicide. The shift to enantiomerically enriched S-metolachlor has altered the enantiomeric signature of these compounds in the environment. The detailed experimental protocols and data presented in this guide provide researchers and scientists with the necessary information to conduct accurate enantioselective analysis. The provided visualizations of chemical structures, metabolic pathways, and analytical workflows serve as valuable tools for understanding the complex stereochemistry and transformations of metolachlor and its ESA metabolite. Continued monitoring and research into the enantioselective fate and effects of these compounds are essential for a comprehensive environmental risk assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. S-Metolachlor | CAS 87392-12-9 | LGC Standards [lgcstandards.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. USGS WRIR 98-4245: Distribution of Major Herbicides in Ground Water of the U.S. [water.usgs.gov]

- 6. researchgate.net [researchgate.net]

- 7. datcp.wi.gov [datcp.wi.gov]

- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 9. ars.usda.gov [ars.usda.gov]

- 10. Enantioselective Oxidative Stress and DNA Damage Induced by Rac- and S-metolachlor on the Earthworm Eisenia fetida - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Metolachlor ESA in Water by LC-MS/MS

Introduction

Metolachlor is a widely used chloroacetanilide herbicide for controlling weeds in various crops, including corn and soybeans.[1] Its degradation in the environment leads to the formation of more mobile and persistent metabolites, such as Metolachlor ethanesulfonic acid (ESA).[2] Due to its potential to contaminate ground and surface water, regulatory bodies and environmental monitoring programs necessitate sensitive and reliable analytical methods for its detection. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Metolachlor ESA in water samples, following the principles outlined in established environmental analysis protocols like EPA Method 535.[3]

Principle

This method employs Solid-Phase Extraction (SPE) to isolate and concentrate this compound from a water sample. The extracted analyte is then separated from matrix interferences using reverse-phase Liquid Chromatography (LC) and subsequently detected and quantified by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The use of negative ion electrospray ionization (ESI) provides high selectivity and sensitivity for this acidic metabolite.[4][5]

Experimental Protocols

1. Standard Preparation

-

Primary Stock Solution (e.g., 100 µg/mL): Purchase a certified standard of this compound or prepare by accurately weighing the neat material and dissolving it in methanol.[6]

-

Intermediate Stock Solution (e.g., 10 µg/mL): Dilute the primary stock solution with methanol.[7]

-

Calibration Standards: Perform serial dilutions of the intermediate stock solution with a 1:1 methanol:water mixture to prepare a series of calibration standards.[7] Recommended concentrations can range from 0.00125 µg/mL to 1.0 µg/mL.[7] Store all standard solutions in a refrigerator at < 5 °C when not in use.[7]

2. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on methods utilizing Oasis HLB or C18 cartridges.[4][5][7][8]

-

Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 200 mg) by passing 10 mL of methanol followed by 10 mL of deionized water through it.[6][7] Do not allow the cartridge to go dry.

-

Sample Loading: Measure 50 mL of the water sample and pass it through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.[6][7]

-

Cartridge Washing: After the entire sample has passed through, rinse the cartridge with 10 mL of deionized water to remove interfering substances.[7]

-

Drying: Dry the cartridge by applying a vacuum (e.g., 15 inches of Hg) for at least 5 minutes to remove excess water.[7][8]

-

Elution: Elute the trapped analytes by passing 10 mL of methanol through the cartridge, collecting the eluate in a 15 mL conical tube.[7][8]

-

Concentration and Reconstitution: Evaporate the methanol eluate to approximately 0.4 mL using a gentle stream of nitrogen in a water bath set to 40-45 °C.[7][8] Adjust the final volume to 0.5 mL with water, and then add 0.5 mL of methanol, making the final extract volume 1.0 mL in a 1:1 methanol:water solution.[7][8]

-

Final Step: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[7][8]

3. LC-MS/MS Analysis

The following tables outline the instrumental conditions for the analysis.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Setting |

|---|---|